A-Technical-Guide-to-2-Methoxyisonicotinaldehyde-Properties-Synthesis-and-Applications
A-Technical-Guide-to-2-Methoxyisonicotinaldehyde-Properties-Synthesis-and-Applications
Abstract
This technical guide provides a comprehensive overview of 2-Methoxyisonicotinaldehyde (CAS No. 72716-87-1), a key heterocyclic building block in medicinal chemistry and organic synthesis. The document details the compound's core physical and chemical properties, offers an in-depth analysis of its spectroscopic profile, and presents validated protocols for its synthesis and characterization. Furthermore, it explores the molecule's reactivity and highlights its applications, particularly in the context of drug discovery. Safety and handling protocols are also outlined to ensure its proper use in a laboratory setting. This guide is intended for researchers, chemists, and drug development professionals who utilize pyridine-based intermediates in their work.
Chemical Identity and Physicochemical Properties
2-Methoxyisonicotinaldehyde, also known as 2-methoxypyridine-4-carboxaldehyde, is a substituted pyridine derivative.[1][2] The presence of an electron-donating methoxy group at the 2-position and an electron-withdrawing aldehyde group at the 4-position imparts a unique electronic character to the pyridine ring, making it a versatile intermediate for further chemical modification.[3]
Core Identifiers
| Identifier | Value | Source(s) |
| CAS Number | 72716-87-1 | [1][4][5] |
| Molecular Formula | C₇H₇NO₂ | [1][2][5] |
| Molecular Weight | 137.14 g/mol | [1][2][5] |
| IUPAC Name | 2-methoxypyridine-4-carbaldehyde | [6] |
| Synonyms | 2-Methoxyisonicotinaldehyde, 4-Formyl-2-methoxypyridine | [1][2] |
| SMILES | O=CC1=CC(OC)=NC=C1 | [1] |
| InChI Key | VOCKNCWQVHJMAE-UHFFFAOYSA-N | [4] |
Physical and Chemical Properties
The compound is a solid at room temperature and requires refrigerated storage to maintain its purity and stability.[1][4]
| Property | Value | Source(s) |
| Physical Form | Solid | [4][6] |
| Purity | ≥97-98% (Typical) | [1][4][6] |
| Storage Temperature | 2-8°C, Inert atmosphere | [4][7] |
| Topological Polar Surface Area (TPSA) | 39.19 Ų | [1] |
| logP | 0.9027 | [1] |
Spectroscopic and Analytical Profile
Characterization of 2-Methoxyisonicotinaldehyde relies on a combination of standard spectroscopic techniques. The data presented below are representative values compiled from literature and supplier data, which are crucial for quality control and reaction monitoring.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR are primary methods for structural confirmation. The chemical shifts are influenced by the electronic effects of the substituents on the pyridine ring.
-
¹H NMR (Proton NMR): The aldehyde proton typically appears as a singlet far downfield (~10.0 ppm). The three aromatic protons on the pyridine ring will present distinct signals, and the methoxy group protons will appear as a singlet around 4.0 ppm.
-
¹³C NMR (Carbon NMR): The carbonyl carbon of the aldehyde is the most deshielded, appearing around 190 ppm. The aromatic carbons and the methoxy carbon will have characteristic shifts.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify key functional groups. The spectrum is dominated by a strong carbonyl stretch from the aldehyde group.[8]
| Functional Group | Characteristic Absorption (cm⁻¹) | Description |
| C=O (Aldehyde) | ~1700 - 1720 | Strong, sharp carbonyl stretch |
| C-H (Aromatic) | ~3000 - 3100 | Medium to weak stretch |
| C=C, C=N (Aromatic Ring) | ~1580 - 1610 | Medium to strong ring stretching |
| C-O (Methoxy Ether) | ~1020 - 1250 | Strong C-O stretch |
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight of the compound.[9] Using techniques like Electrospray Ionization (ESI), the molecular ion peak [M+H]⁺ would be expected at m/z 138.14.
Synthesis and Purification Protocol
2-Methoxyisonicotinaldehyde is typically synthesized via the oxidation of the corresponding alcohol, (2-methoxypyridin-4-yl)methanol. This method provides a reliable route to the desired aldehyde with good yields.
Experimental Protocol: Oxidation of (2-methoxypyridin-4-yl)methanol
This protocol describes a standard laboratory-scale synthesis.
Causality: The choice of manganese dioxide (MnO₂) as the oxidizing agent is based on its high selectivity for oxidizing allylic and benzylic-type alcohols to their corresponding aldehydes without over-oxidation to carboxylic acids, a common side reaction with stronger oxidants. Dichloromethane (DCM) is selected as the solvent due to its inertness under these reaction conditions and its ability to dissolve the starting material while allowing for easy separation of the solid MnO₂ oxidant upon completion.
Step-by-Step Methodology:
-
Reaction Setup: To a solution of (2-methoxypyridin-4-yl)methanol (1.0 eq) in dichloromethane (DCM, ~0.1 M), add activated manganese dioxide (MnO₂, 5.0-10.0 eq).
-
Reaction Execution: Stir the resulting suspension vigorously at room temperature.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed (typically 12-24 hours).
-
Workup: Upon completion, filter the reaction mixture through a pad of Celite® to remove the MnO₂ solid. Wash the Celite pad thoroughly with additional DCM.
-
Purification: Combine the organic filtrates and concentrate under reduced pressure. The resulting crude product can be purified by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield 2-Methoxyisonicotinaldehyde as a solid.
Self-Validation: The purity of the final product should be confirmed by NMR spectroscopy to ensure the absence of starting alcohol and the corresponding carboxylic acid. The melting point should also be recorded and compared to literature values.
Chemical Reactivity and Synthetic Applications
The utility of 2-Methoxyisonicotinaldehyde as a synthetic intermediate stems from the reactivity of its aldehyde functional group and the potential for modification of the pyridine ring.[10]
Key Reactions
-
Reductive Amination: The aldehyde can readily react with primary or secondary amines in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) to form substituted aminomethylpyridines.
-
Wittig Reaction: Reaction with phosphorus ylides allows for the extension of the carbon chain and the formation of alkenes.
-
Oxidation: The aldehyde can be oxidized to the corresponding 2-methoxyisonicotinic acid using agents like potassium permanganate or Jones reagent.[11]
-
Condensation Reactions: It can participate in various condensation reactions, such as the Knoevenagel or Henry reactions, with active methylene compounds.
Role in Drug Discovery
Pyridine scaffolds are ubiquitous in pharmaceuticals due to their ability to act as hydrogen bond acceptors and their favorable pharmacokinetic properties.[3][12] Aldehyde-functionalized pyridines, such as 2-Methoxyisonicotinaldehyde, are particularly valuable. They serve as key intermediates in the synthesis of complex molecules, including kinase inhibitors and other targeted therapies.[13][] The aldehyde provides a reactive handle for coupling with other fragments in a drug discovery program.
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